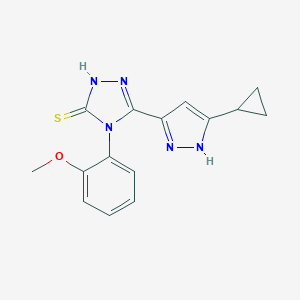![molecular formula C21H26N2O5S B357457 N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide CAS No. 921085-45-2](/img/structure/B357457.png)
N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a hydroxy-phenylethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the hydroxy-phenylethyl moiety. Common reagents used in these reactions include piperidine, sulfonyl chlorides, and phenylethyl alcohols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
921085-45-2 |
|---|---|
Fórmula molecular |
C21H26N2O5S |
Peso molecular |
418.5g/mol |
Nombre IUPAC |
N-(2-hydroxy-2-phenylethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O5S/c1-28-18-9-11-19(12-10-18)29(26,27)23-13-5-8-17(15-23)21(25)22-14-20(24)16-6-3-2-4-7-16/h2-4,6-7,9-12,17,20,24H,5,8,13-15H2,1H3,(H,22,25) |
Clave InChI |
HAMWUANFRPBOGE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC(C3=CC=CC=C3)O |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B357375.png)

![2-(3-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B357381.png)

![4-(4-chlorobenzoyl)-3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}tetrahydro-2(1H)-pyrazinone](/img/structure/B357384.png)

![Ethyl 4-{4-[(4-methoxyphenyl)amino]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate](/img/structure/B357386.png)
![N-[3-(3,4-dimethoxyphenyl)-4-ethyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B357387.png)
![5,6-dimethyl-N-[3-(morpholin-4-yl)propyl]-7-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B357390.png)

![4-methyl-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)benzamide](/img/structure/B357393.png)

![2-[2-(4-methoxyanilino)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]-N-(2-phenylethyl)acetamide](/img/structure/B357400.png)

